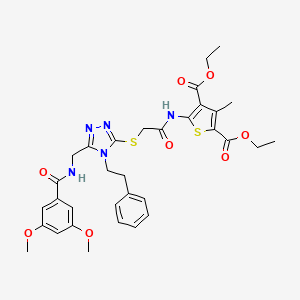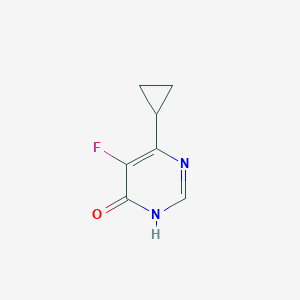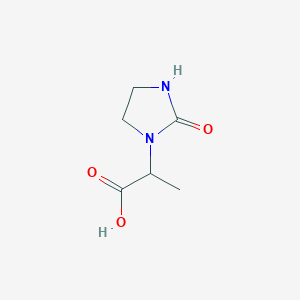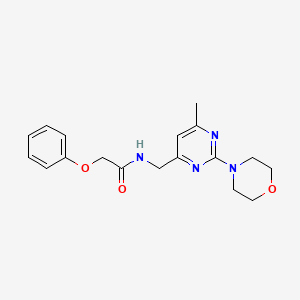
N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is a chemical compound that is likely to share structural similarities with other acetamide derivatives, as seen in the provided papers. Although none of the papers directly discuss N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide, they do provide insights into related compounds which can be used to infer certain aspects of its chemistry. For instance, the presence of a methoxy group and an aromatic thiophene ring suggests potential interactions between these functional groups and the acetamide moiety, which could influence the compound's physical and chemical properties, as well as its reactivity .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multi-step reaction sequences. For example, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives was achieved through N-chloroacetylation and N-alkylation starting from a propan-1-amine precursor . Similarly, the Leuckart reaction has been employed to synthesize N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives . These methods could potentially be adapted for the synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using techniques such as NMR, IR, and X-ray diffraction analysis. For instance, the crystal structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide revealed that the naphthalene ring is planar and the methoxy substituent is staggered, with the side chain oriented to keep the amide and aromatic groups approximately parallel . This information can be useful in predicting the molecular conformation of N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide, which may also exhibit a specific orientation of its functional groups to minimize steric hindrance and maximize stability.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, depending on their functional groups and overall molecular structure. The presence of an acetamide group can influence the reactivity of adjacent substituents, such as methoxy or thiophene rings. The papers do not provide specific reactions for N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide, but they do describe the reactivity of similar compounds, which can undergo acetylation, esterification, and ester interchange reactions . These reactions are crucial for modifying the chemical structure and properties of the acetamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the compound's acidity or basicity. While the papers do not provide specific data on the physical and chemical properties of N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide, they do offer insights into the properties of structurally related compounds, which can be used to make educated guesses about its behavior .
Scientific Research Applications
Metabolic Pathways in Liver Microsomes
Research has shown that chloroacetamide herbicides and their metabolites undergo complex metabolic pathways in liver microsomes of both humans and rats. These pathways involve the formation of specific metabolites through enzymatic activities, which could potentially explain the metabolic fate of related compounds like N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide. For instance, the metabolism of acetochlor and metolachlor into CMEPA (2-chloro-N-(2-methyl-6-ethylphenyl)acetamide) and its subsequent metabolism highlight the role of cytochrome P450 isoforms in these processes (Coleman et al., 2000).
Enzyme Inhibition Studies
Compounds structurally related to N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide have been evaluated for their potential as enzyme inhibitors. For example, the synthesis and evaluation of 2-(4-methoxyphenyl)ethyl acetamide derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B) demonstrated their potential in treating conditions such as diabetes, with their inhibitory activities validated through both in vitro and in vivo studies (Saxena et al., 2009).
Environmental Impact and Activity
The environmental behavior and activity of chloroacetamide herbicides, which share a functional relationship with N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide, have been extensively studied. These investigations include their adsorption, mobility, and efficacy in soil and aquatic systems, providing insights into the potential environmental impact of similar compounds. The research highlights the influence of soil properties on the herbicides' behavior and the comparative analysis of their breakdown products in aquatic systems, which are critical for understanding the environmental fate of these chemicals (Peter & Weber, 1985; Graham et al., 1999).
Synthesis and Pharmacological Effects
The synthesis of derivatives structurally similar to N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide has been explored for various pharmacological applications, including the potential to enhance learning and memory in animal models. Such studies provide a basis for understanding the broader applications of these compounds in medicinal chemistry and their potential therapeutic benefits (Jiang Jing-ai, 2006).
Future Directions
The future directions for “N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide” and similar compounds could involve further exploration of their therapeutic properties. Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is a thiophene-based compound . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are known to interact with a variety of biological targets . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, contributing to their diverse biological activities .
properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(11)10-5-9(12-2)8-3-4-13-6-8/h3-4,6,9H,5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLQQAXURDBINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CSC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

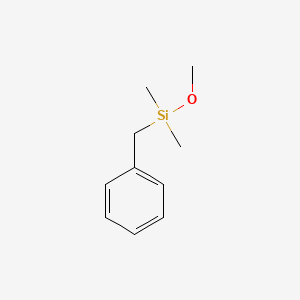

![6-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018439.png)
![2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3018442.png)

![2-((7-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B3018444.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3018446.png)
